molecular formula C12H12N2O2 B8508220 4-(1-Cyanocyclobutylamino)benzoic acid

4-(1-Cyanocyclobutylamino)benzoic acid

Cat. No.: B8508220
M. Wt: 216.24 g/mol
InChI Key: PFIOKOFAUSZIJE-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry and are prevalent in both the natural world and synthetic applications. ru.nl They are characterized by a benzene (B151609) ring attached to a carboxyl group, a feature that allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse physical, chemical, and biological properties. nih.gov

Naturally occurring benzoic acid derivatives can be found in various plants and are involved in numerous biological processes. ru.nl In the realm of industrial applications, they are widely used as food preservatives, with their antimicrobial activity being a key attribute. ru.nl Furthermore, the benzoic acid scaffold is a common feature in many pharmaceuticals, agrochemicals, and performance materials. The reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring make it a versatile starting point for the synthesis of more complex molecules. nih.govnih.gov The exploration of novel benzoic acid derivatives continues to be a vibrant area of research, with scientists aiming to fine-tune their properties for specific applications, including the development of new therapeutic agents. nih.govnih.govsci-hub.se

Rationale for Investigating 4-(1-Cyanocyclobutylamino)benzoic acid

The specific interest in this compound stems from the unique combination of its constituent chemical moieties: a 4-aminobenzoic acid (PABA) backbone, a cyclobutane (B1203170) ring, and a nitrile (cyano) group. Each of these components contributes distinct characteristics that, when combined, could result in a molecule with novel and potentially valuable properties.

The 4-aminobenzoic acid scaffold is a well-established pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. researchgate.netnih.gov PABA itself was historically used in sunscreens due to its UVB absorbing properties. wikipedia.org Its derivatives are known to exhibit a wide range of biological activities, and it serves as a crucial building block in the synthesis of various therapeutic agents. researchgate.netnih.gov

The inclusion of a cyclobutane ring is of particular interest in modern medicinal chemistry. ru.nlnih.govnih.gov This small, strained carbocycle can introduce conformational rigidity to a molecule, which can be advantageous for binding to specific biological targets. nih.govnih.gov The three-dimensional nature of the cyclobutane ring can also improve metabolic stability and other pharmacokinetic properties of a drug candidate. nih.gov Its incorporation can lead to compounds with improved potency and selectivity. lifechemicals.comliskonchem.com

The nitrile group (-CN) is a versatile functional group that can participate in various chemical transformations. In the context of medicinal chemistry, the cyano group can act as a hydrogen bond acceptor and can contribute to the electronic properties of the molecule. It is a feature present in a number of approved drugs and is often introduced to modulate the biological activity of a lead compound.

Therefore, the rationale for investigating this compound is based on the hypothesis that the synergistic combination of these three structural features could lead to a compound with unique biological activities, potentially as an enzyme inhibitor or a modulator of other biological pathways. nih.govnih.govsci-hub.setandfonline.com

Historical Development of Research Pertaining to Relevant Core Scaffolds and their Chemical Modulations

The journey towards the conceptualization of a molecule like this compound is built upon decades of research into its core components.

The history of 4-aminobenzoic acid (PABA) research dates back to the 19th century, with its synthesis being known since 1863. nih.govacs.org Its recognition as a "vitamin-like" substance, sometimes referred to as vitamin Bx, came later. wikipedia.org A significant milestone in its history was its patented use as a primary active ingredient in sunscreens in 1943, a role it fulfilled for many years. wikipedia.orgnih.gov Over time, research shifted towards understanding its role as a building block in medicinal chemistry, leading to the development of numerous derivatives with a wide array of therapeutic applications. researchgate.netnih.gov Various synthetic methods have been developed to create N-substituted and ring-substituted PABA derivatives, expanding the chemical space for drug discovery. mdpi.comgoogle.comresearchgate.netchemicalbook.com

In contrast, the widespread use of the cyclobutane moiety in medicinal chemistry is a more recent development. ru.nlnih.gov While cyclobutane was first synthesized in 1907, its incorporation into drug candidates has gained momentum in recent decades. nih.gov Initially viewed as a synthetically challenging and potentially unstable ring system, advances in synthetic methodologies have made it a more accessible and attractive component for medicinal chemists. nih.govlifechemicals.com Researchers now appreciate the unique conformational constraints and metabolic stability that the cyclobutane ring can confer upon a molecule, leading to its inclusion in a number of modern therapeutic agents. ru.nlnih.govnih.govlifechemicals.com

The convergence of these two historical research streams—the long-standing utility of PABA derivatives and the emerging importance of the cyclobutane scaffold—provides the context for the design and investigation of hybrid molecules such as this compound.

Detailed Research Findings

Structural Component Potential Contribution to Molecular Properties
Benzoic AcidProvides a foundational aromatic scaffold, allowing for potential interactions with biological targets through pi-stacking and other non-covalent interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor and is often crucial for binding to active sites of enzymes. nih.govnih.govresearchgate.net
4-Amino LinkageThe secondary amine linkage provides a point of flexibility and can act as a hydrogen bond donor. Its position on the benzoic acid ring influences the electronic properties of the molecule.
Cyclobutane RingIntroduces a three-dimensional, conformationally restricted element. This can enhance binding affinity and selectivity for a specific biological target by locking the molecule into a more favorable conformation. It can also improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. ru.nlnih.govnih.gov
1-Cyano GroupThe nitrile group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its presence on the cyclobutane ring at the point of attachment to the amine can influence the basicity of the amine and the overall electronic distribution of the molecule.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-[(1-cyanocyclobutyl)amino]benzoic acid

InChI

InChI=1S/C12H12N2O2/c13-8-12(6-1-7-12)14-10-4-2-9(3-5-10)11(15)16/h2-5,14H,1,6-7H2,(H,15,16)

InChI Key

PFIOKOFAUSZIJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 1 Cyanocyclobutylamino Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Compound

A retrosynthetic analysis of 4-(1-Cyanocyclobutylamino)benzoic acid allows for the logical disassembly of the molecule to identify key precursors and strategic bond disconnections. The primary disconnection points are the C-N bond of the secondary amine and the functional groups on the aromatic ring.

Identification of Key Precursors and Building Blocks

Two principal retrosynthetic pathways can be envisioned for the synthesis of this compound.

Pathway A: Disconnection of the Aryl C-N Bond

This strategy involves the formation of the bond between the nitrogen atom and the benzene (B151609) ring. This leads to two key building blocks:

4-Halobenzoic acid or a related derivative: A commercially available starting material where the halogen (e.g., Br, I) serves as a leaving group for a carbon-nitrogen bond-forming reaction.

1-Amino-1-cyanocyclobutane: This precursor contains the pre-formed cyclobutylamino nitrile moiety.

Pathway B: Disconnection of the Alkyl C-N Bond

This approach focuses on forming the bond between the nitrogen atom and the cyclobutyl group. This disconnection points to a reductive amination strategy, identifying the following precursors:

4-Aminobenzoic acid: A readily available bifunctional molecule that provides the aromatic core and the amino group.

1-Cyanocyclobutanone: This ketone serves as the electrophilic partner in the reductive amination, providing the cyanocyclobutyl moiety.

Exploration of Potential Synthetic Convergence Points

Both retrosynthetic pathways offer convergent approaches to the target molecule.

In Pathway A , the synthesis converges at the final C-N bond-forming step, where the two key fragments are coupled. This approach is advantageous if both 1-amino-1-cyanocyclobutane and a suitable 4-substituted benzoic acid are readily accessible.

Pathway B represents a more direct convergence, where the two commercially available precursors, 4-aminobenzoic acid and 1-cyanocyclobutanone, are combined in a one-pot or two-step sequence to form the final product. This is often a more streamlined and atom-economical approach.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary synthetic strategies emerge as the most viable for the preparation of this compound: reductive amination and palladium-catalyzed cross-coupling reactions.

Reductive Amination Protocols for the Cyclobutylamino Moiety

Reductive amination is a powerful and widely used method for the formation of C-N bonds and represents a highly plausible route to the target molecule. This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of 4-aminobenzoic acid with 1-cyanocyclobutanone.

Key Reagents and Conditions:

Reagent/ConditionRoleRationale and Considerations
Reducing Agent Reduction of the iminium intermediateSodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it can reduce the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under mildly acidic conditions.
Solvent Reaction mediumDichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reactions with NaBH(OAc)₃. For NaBH₃CN, methanol (B129727) or ethanol (B145695) are often suitable.
Acid Catalyst Promotes imine formationAcetic acid is frequently used to catalyze the formation of the imine intermediate, especially when using NaBH(OAc)₃.

A typical procedure would involve stirring 4-aminobenzoic acid and 1-cyanocyclobutanone in a suitable solvent, followed by the addition of the reducing agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Carboxylic Acid Functionalization Strategies

In the context of the synthesis of this compound, the carboxylic acid group is generally maintained throughout the synthetic sequence. However, in some strategies, it might be necessary to protect the carboxylic acid, for example, as an ester (e.g., methyl or ethyl ester), to prevent unwanted side reactions. This is particularly relevant if harsh reagents are used that could react with the acidic proton of the carboxylic acid.

If an ester protecting group is used, a final hydrolysis step under acidic or basic conditions would be required to deprotect the carboxylic acid and yield the final product.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions.

For Reductive Amination:

ParameterOptimization StrategyExpected Outcome
Stoichiometry of Reagents Varying the molar ratio of the amine, ketone, and reducing agent.Can improve conversion of the limiting reagent and minimize side products.
Temperature Running the reaction at room temperature or with gentle heating.Can influence the rate of both imine formation and reduction.
pH For reactions using NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is crucial for selective imine reduction.Optimizing pH can prevent the reduction of the starting ketone and enhance the reaction rate.
Order of Addition Adding the reducing agent after a period of pre-incubation of the amine and ketone.Can allow for sufficient imine formation before the reduction step, potentially increasing the yield.

For Buchwald-Hartwig Amination:

While a less direct route for this specific target, if starting from 4-halobenzoic acid and 1-amino-1-cyanocyclobutane, the Buchwald-Hartwig amination would be a relevant C-N bond-forming reaction. Optimization would involve screening of palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to achieve high yields. The choice of ligand is particularly critical in overcoming the steric hindrance of the cyclobutylamino group.

Novel and Emerging Synthetic Approaches

The construction of this compound involves the formation of a key carbon-nitrogen bond between the 4-aminobenzoic acid backbone and the 1-aminocyclobutanecarbonitrile (B1279541) moiety. Modern synthetic chemistry offers several catalytic approaches to achieve this transformation with high efficiency.

A highly efficient and contemporary method for the synthesis of this compound is the Buchwald-Hartwig amination. numberanalytics.comwikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. numberanalytics.comwikipedia.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

A plausible synthetic route would involve the reaction of a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate) with 1-aminocyclobutanecarbonitrile, followed by hydrolysis of the ester to yield the final product. The initial synthesis of 1-aminocyclobutanecarbonitrile can be achieved through a Strecker reaction, a well-established method for producing α-aminonitriles from ketones or aldehydes, in this case, cyclobutanone. masterorganicchemistry.com

The Buchwald-Hartwig amination offers significant advantages over classical methods, including milder reaction conditions and broader functional group tolerance. numberanalytics.comwikipedia.org The choice of ligand is crucial for the success of the coupling reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. numberanalytics.com

Table 1: Proposed Catalytic Systems for the Buchwald-Hartwig Amination Synthesis of a this compound precursor

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene80-110
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane100
PdCl₂(dppf)dppfCs₂CO₃DMF90-120

This table presents hypothetical conditions based on the general scope of the Buchwald-Hartwig amination for aryl halide and amine coupling.

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org

For the specific chemical compound this compound, stereoselective synthesis is not applicable. The molecule is achiral as there are no stereocenters in its structure. The cyclobutane (B1203170) ring is attached to the amino group at a quaternary carbon, and there are no other chiral elements present in the molecule.

Chemical Transformations and Derivatization from this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives for research purposes. These transformations can target the carboxylic acid group, the cyanocyclobutylamino substituent, or both.

The carboxylic acid moiety of this compound is amenable to a variety of classical transformations.

Esterification: The carboxyl group can be readily converted to esters through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or by reaction with alkyl halides in the presence of a base. These ester derivatives can be synthesized to modulate the lipophilicity and pharmacokinetic properties of the parent molecule. organic-chemistry.org

Amide Formation: The synthesis of amides can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using peptide coupling reagents (e.g., DCC, EDC), followed by reaction with a primary or secondary amine. This allows for the introduction of a wide array of substituents. libretexts.org

Table 2: Potential Derivatization Reactions of the Carboxyl Group

Reagent(s)Product Type
Methanol, H₂SO₄ (cat.)Methyl Ester
Oxalyl chloride, then AnilineAnilide (Amide)
Benzylamine, EDC, HOBtBenzylamide

This table illustrates potential derivatization reactions based on standard organic chemistry transformations of benzoic acids.

The cyanocyclobutylamino group possesses two reactive centers: the secondary amine and the nitrile group.

Reactions of the Amino Group: The secondary amine can undergo acylation with acyl chlorides or anhydrides to form amides. It can also be subjected to further alkylation under appropriate conditions, although this may be sterically hindered.

Reactions of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This transformation would result in a di-acid or an amino-amide derivative, significantly altering the polarity and chemical properties of the molecule. Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield a primary amine, providing another point for further functionalization.

The 4-aminobenzoic acid scaffold is a well-known "building block" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and cytotoxic properties. nih.govacs.orgcymitquimica.com By applying the synthetic and derivatization strategies discussed, a library of analogues of this compound can be generated for research and drug discovery programs.

For example, modifications to the aromatic ring, such as the introduction of halogen or alkoxy substituents, could be achieved by starting with appropriately substituted 4-halobenzoic acids in the Buchwald-Hartwig amination step. Furthermore, the cyclobutyl ring of the 1-aminocyclobutanecarbonitrile could be replaced with other cycloalkyl or heterocyclic structures to explore the structure-activity relationships (SAR) of this class of compounds. The synthesis of such analogues is crucial for optimizing potential therapeutic properties. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 4 1 Cyanocyclobutylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy would be utilized to identify and assign the various types of protons present in the 4-(1-Cyanocyclobutylamino)benzoic acid molecule. The expected spectrum would show distinct signals for the aromatic protons on the benzoic acid ring, the methylene (B1212753) protons of the cyclobutyl group, and the amine proton. The chemical shifts (δ) of these signals would be indicative of their local electronic environment, and the coupling patterns (multiplicity) would reveal information about neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the signals for the carboxylic acid carbon, the aromatic carbons, the quaternary carbon of the cyclobutyl ring attached to the cyano and amino groups, the methylene carbons of the cyclobutyl ring, and the cyano carbon would be assigned based on established correlation tables and comparison with related structures.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic CH 7.9 - 8.1 Doublet 2H
Aromatic CH 6.7 - 6.9 Doublet 2H
NH Variable Singlet (broad) 1H
Cyclobutyl CH₂ 2.4 - 2.6 Multiplet 4H

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
C=O (acid) 168 - 172
Aromatic C-N 150 - 155
Aromatic C-COOH 120 - 125
Aromatic CH 130 - 133
Aromatic CH 112 - 115
C-CN (quaternary) 55 - 60
CN 120 - 125
Cyclobutyl CH₂ 30 - 35

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene protons within the cyclobutyl ring and confirm the coupling between the aromatic protons.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon atoms in the cyclobutyl and aromatic moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. It would be used to confirm the conformation of the molecule, for example, by showing through-space interactions between the protons of the cyclobutyl ring and the aromatic ring.

Variable temperature (VT) NMR studies could be employed to investigate any dynamic processes, such as restricted rotation around the C-N bond connecting the cyclobutylamino group to the benzoic acid ring. Changes in the NMR spectrum as a function of temperature can provide insights into the energy barriers of such conformational changes.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition.

Table 3: Predicted HRMS Data for this compound

Formula Calculated Exact Mass Ion Type
C₁₂H₁₂N₂O₂ 216.0899 [M+H]⁺

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated or deprotonated molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragment ions provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (as CO₂), cleavage of the cyclobutyl ring, and cleavage of the bond between the nitrogen and the aromatic ring. Elucidating these fragmentation patterns helps to confirm the proposed structure of the molecule.

Table 4: Mentioned Compounds

Compound Name

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique provides unequivocal evidence of molecular connectivity, bond lengths, bond angles, and intermolecular interactions that govern the crystal lattice.

The prerequisite for a successful X-ray diffraction experiment is the availability of a high-quality single crystal. Growing such crystals from organic molecules like this compound often requires methodical screening of various crystallization conditions. Common methods include:

Slow Evaporation: This is the most straightforward technique, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals nucleate and grow. The choice of solvent is critical, depending on the solubility profile of the compound.

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent must be miscible with the first solvent. Over time, the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly and controllably. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystal growth. This can be achieved using programmable thermostats for precise cooling rates. mdpi.com

Flux Method: This technique is useful when a compound has a high melting point or decomposes before melting. arxiv.orgmdpi.com The compound is dissolved in a molten salt or another low-melting-point inorganic or organic substance (the "flux"). arxiv.orgmdpi.com The mixture is heated until homogenous and then slowly cooled, allowing the target compound to crystallize. mdpi.com

For this compound, solution-based methods like slow evaporation or vapor diffusion would likely be the initial approaches, using solvents such as ethanol (B145695), acetone, or ethyl acetate, potentially with the addition of water or hexane (B92381) as an anti-solvent.

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SC-XRD) analysis is performed. This analysis provides a detailed three-dimensional model of the molecule.

The compound this compound is achiral, as it possesses a plane of symmetry that bisects the cyclobutane (B1203170) ring, the cyano group, and the C-N-C bond of the amino group. Therefore, the concept of "absolute configuration" is not applicable in this case, as the molecule and its mirror image are superimposable.

The primary outcomes of the SC-XRD analysis for this compound would be:

Confirmation of Connectivity: Unambiguous verification of the covalent bond framework, confirming the attachment of the 1-cyanocyclobutyl group to the amino nitrogen and its position on the benzoic acid ring.

Geometric Parameters: Precise measurement of all bond lengths, bond angles, and torsional angles within the molecule. This would reveal, for instance, the planarity of the benzoic acid moiety and the puckering of the cyclobutane ring.

Molecular Packing and Intermolecular Interactions: The analysis reveals how molecules are arranged within the crystal lattice. For this compound, strong intermolecular hydrogen bonds are expected. The carboxylic acid groups are likely to form hydrogen-bonded dimers (O—H···O interactions). researchgate.netnih.gov Additionally, the secondary amine (N-H) and the nitrile group (C≡N) can act as hydrogen bond donors and acceptors, respectively, potentially leading to the formation of extended one-, two-, or three-dimensional networks that stabilize the crystal structure. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive tool for identifying the functional groups present in a molecule. nih.govsfu.ca Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as absorption bands in an IR spectrum or as scattered light in a Raman spectrum. The expected characteristic vibrational frequencies for this compound are detailed below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Notes
Carboxylic Acid O-H stretch3300–2500 (very broad)WeakThe broadness is due to strong hydrogen bonding. docbrown.info
C=O stretch1710–1680 (strong)MediumPosition indicates a conjugated aromatic acid. docbrown.inforasayanjournal.co.in
C-O stretch1320–1210 (medium)WeakCoupled with O-H in-plane bending. docbrown.info
O-H bend960–900 (broad, medium)WeakOut-of-plane bend. docbrown.info
Nitrile C≡N stretch2240–2220 (medium, sharp)Strong, sharpA very characteristic and easily identifiable band. rasayanjournal.co.in
Secondary Amine N-H stretch3400–3300 (medium, sharp)WeakTypically a single, sharp peak for secondary amines.
Aromatic Ring C-H stretch3100–3000 (medium)StrongAromatic C-H stretching vibrations. rasayanjournal.co.in
C=C stretch1625–1450 (multiple bands, medium)StrongSkeletal vibrations of the benzene (B151609) ring. researchgate.net
Cycloalkane C-H stretch2980–2850 (strong)StrongAliphatic C-H stretching from the cyclobutyl ring.
CH₂ bend~1465 (medium)MediumScissoring vibration of the methylene groups.

This interactive table summarizes the key vibrational modes anticipated for the title compound based on established group frequencies. docbrown.inforasayanjournal.co.inresearchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. researcher.life These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a sample. researcher.liferesearchgate.net Chiral molecules, which exist as non-superimposable mirror images (enantiomers), will produce a characteristic CD or ORD spectrum, which can be used to determine their absolute configuration and enantiomeric purity. rsc.org

As established in section 3.3.2, the molecule this compound is achiral due to the presence of an internal plane of symmetry. It does not possess a stereocenter and cannot exist as a pair of enantiomers. Consequently, it will not exhibit any optical activity.

Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for the enantiomeric characterization of this compound. An attempt to measure a CD or ORD spectrum for this compound would result in a null signal across all wavelengths.

Computational Chemistry and Theoretical Investigations of 4 1 Cyanocyclobutylamino Benzoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide a detailed description of the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT can accurately predict various molecular properties. For "4-(1-Cyanocyclobutylamino)benzoic acid," DFT calculations would typically be employed to determine its optimized geometry, electronic charge distribution, and the energies and shapes of its molecular orbitals.

Key insights from DFT studies would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT calculations can elucidate the electrostatic potential surface, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting non-covalent interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.7eV
Dipole Moment3.2Debye
Total Energy-850.45Hartrees

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and spectroscopic properties.

For "this compound," these high-level calculations would be invaluable for obtaining precise predictions of its vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic transition energies (UV-Vis spectra). Comparing these theoretical spectra with experimental data can serve as a powerful tool for structural confirmation and detailed analysis of the molecule's bonding and electronic environment.

Table 2: Hypothetical Ab Initio Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value
C=O Stretch (Carboxylic Acid)1725 cm⁻¹
C≡N Stretch (Nitrile)2240 cm⁻¹
N-H Stretch (Amine)3350 cm⁻¹
¹³C NMR Chemical Shift (Carboxyl Carbon)168 ppm
¹H NMR Chemical Shift (Amine Proton)5.5 ppm

Note: The data in this table is illustrative and represents typical values that might be obtained from ab initio calculations.

The biological activity and physical properties of a flexible molecule like "this compound" are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and to determine their relative energies.

By systematically rotating the rotatable bonds, such as the bond connecting the amino group to the cyclobutyl ring and the bond connecting the amino group to the phenyl ring, a potential energy surface can be mapped out. Quantum mechanical calculations are then used to find the energy minima on this surface, which correspond to the stable conformers. The results of such an analysis would reveal the preferred spatial orientation of the cyanocyclobutyl and benzoic acid moieties and the energy barriers for interconversion between different conformers.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-N-C)
1 (Global Minimum)0.0095°
21.25-85°
32.50175°

Note: The data in this table is illustrative and represents typical values that might be obtained from conformational analysis.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed view of molecular motions and interactions.

The behavior of "this compound" can be significantly influenced by its surrounding environment, particularly in solution. MD simulations are an ideal tool to explore how the compound interacts with different solvents, such as water or organic solvents.

Table 4: Hypothetical Properties from MD Simulations of this compound in Water

PropertyValue
Average Number of Hydrogen Bonds (Compound-Water)3.5
Solvent Accessible Surface Area (SASA)350 Ų
Radius of Gyration4.2 Å

Note: The data in this table is illustrative and represents typical values that might be obtained from MD simulations.

A key application of MD simulations in drug discovery and molecular biology is to study the interaction between a small molecule and its biological target, such as a protein or nucleic acid. If "this compound" were being investigated for a particular biological activity, MD simulations would be employed to model its binding to the active site of the target protein.

These simulations can provide detailed insights into the binding mode of the compound, the key amino acid residues involved in the interaction, and the stability of the compound-target complex over time. By calculating the binding free energy, MD simulations can also help to predict the affinity of the compound for its target. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Table 5: Hypothetical Interaction Analysis from MD Simulation of this compound with a Target Protein

Interacting ResidueInteraction TypeAverage Distance (Å)
Arginine 152Hydrogen Bond2.8
Tryptophan 120π-π Stacking3.5
Leucine 85Hydrophobic4.0

Note: The data in this table is illustrative and represents typical values that might be obtained from MD simulations of a ligand-protein complex.

Molecular Docking and Ligand-Based Design Principles

Computational methods are pivotal in modern drug discovery, offering insights into molecular interactions that guide the design of more potent and selective therapeutic agents. For compounds like this compound, which is structurally related to non-steroidal anti-androgens, these techniques are essential for understanding its mechanism of action and for developing novel analogs.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, the primary hypothetical target is the Androgen Receptor (AR), a key protein in the progression of prostate cancer. researchgate.netnih.gov Docking studies on structurally similar non-steroidal anti-androgens, such as Bicalutamide (B1683754), have elucidated the critical interactions within the AR's ligand-binding domain (LBD). nih.gov

It is predicted that this compound would adopt a binding mode similar to other AR antagonists. nih.gov The core interactions stabilizing the ligand-receptor complex are predominantly hydrogen bonds and hydrophobic interactions. nih.gov Key amino acid residues within the AR LBD, such as Gln711 and Asn705, are crucial for forming hydrogen bonds with the ligand. nih.gov The cyanocyclobutyl and benzoic acid moieties of the compound would likely be oriented to maximize favorable contacts within the hydrophobic pocket of the receptor.

Molecular modeling of related sulfide (B99878) analogues of Bicalutamide has provided plausible explanations for their enhanced activity, suggesting that subtle structural changes can significantly alter binding affinity. nih.gov The binding mode of this compound within the AR LBD is hypothesized to involve a network of interactions that stabilize the receptor in an inactive conformation, preventing the recruitment of coactivator proteins necessary for gene transcription. nih.gov

Interaction TypeKey Amino Acid Residues in AR LBDPredicted Interacting Moiety of Compound
Hydrogen BondingAsn705, Gln711, Arg752Carboxylic Acid, Amino Group
Hydrophobic InteractionsLeu704, Trp741, Met745, Phe764Cyclobutyl Ring, Phenyl Ring
Pi-StackingTrp741, Phe764Phenyl Ring

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For androgen receptor antagonists, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.govnih.gov These models serve as 3D queries for searching large chemical databases to identify novel compounds with the potential for similar biological activity, a process known as virtual screening. researchgate.netdovepress.com

A pharmacophore model derived from known non-steroidal anti-androgens would likely feature:

One or two hydrogen bond acceptors: corresponding to the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group in this compound.

One hydrogen bond donor: corresponding to the secondary amine.

One aromatic ring feature: representing the benzoic acid ring.

One hydrophobic feature: representing the cyclobutyl group.

This model can be employed in virtual screening campaigns to filter large compound libraries, identifying molecules that match the pharmacophoric requirements. researchgate.net The hits from this initial screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection before committing to chemical synthesis and biological testing. nih.gov This ligand-based design approach is highly effective for designing analogs by suggesting modifications to the this compound scaffold that could enhance binding affinity or improve other pharmacological properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs related to this compound, QSAR models are invaluable for predicting the activity of newly designed compounds and for guiding their optimization. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For androgen receptor antagonists, a wide range of descriptors are typically calculated, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial as electrostatic interactions often dominate binding affinities. researchgate.netnih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. Steric properties are critical for ensuring a good fit within the receptor's binding pocket. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor that quantifies the hydrophobicity of a molecule, which is important for membrane permeability and hydrophobic interactions with the target.

Once calculated, feature selection methods, such as stepwise multiple linear regression, are used to identify the subset of descriptors that have the most significant correlation with biological activity. nih.gov This process is crucial for building a robust and predictive model by eliminating irrelevant or redundant information.

Descriptor CategoryExamplesRelevance to AR Antagonism
ElectronicHOMO/LUMO Energy, Dipole Moment, Partial ChargesGoverns electrostatic and hydrogen bonding interactions.
StericMolecular Weight, Molar Volume, Surface AreaDetermines the fit of the ligand in the binding pocket.
TopologicalConnectivity Indices, Shape IndicesEncodes structural features related to activity.
HydrophobicLogP, Polar Surface Area (PSA)Influences hydrophobic interactions and cell permeability.

With a set of relevant descriptors identified, various statistical and machine learning methods can be used to develop the predictive QSAR model. The goal is to create a mathematical equation that can accurately predict the biological activity of a compound based on its calculated descriptors. uniroma1.it

Commonly used methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (activity). biointerfaceresearch.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR methods that correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.govjptcp.com These models provide intuitive graphical outputs that highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity.

Machine Learning Algorithms: Methods such as Artificial Neural Networks (ANNs) and Support Vector Machines (SVM) are increasingly used to build non-linear QSAR models, which can often capture more complex structure-activity relationships. nih.govnih.gov

The predictive power of a developed QSAR model is rigorously assessed through internal and external validation procedures. uniroma1.it A validated model for analogs of this compound can then be used to screen virtual libraries of new, unsynthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. mdpi.com This iterative process of design, prediction, and synthesis accelerates the optimization of lead compounds. nih.gov

Molecular and Biochemical Interaction Studies of 4 1 Cyanocyclobutylamino Benzoic Acid

In Vitro Receptor Binding and Ligand Affinity Assays

In vitro binding assays are fundamental in determining the direct interaction between a compound and its target receptor. These assays quantify the affinity of a ligand for a receptor, a critical parameter in drug discovery and development.

Radioligand binding assays are a classic and robust method to determine the affinity of a ligand for a receptor. In the context of the androgen receptor, these studies typically involve a radiolabeled androgen, such as [³H]-R1881 (a synthetic androgen), and a source of the androgen receptor, often a recombinant protein or a homogenate from tissues expressing the receptor.

The principle of the assay is competition: the ability of an unlabeled ligand, such as a non-steroidal antiandrogen, to displace the radiolabeled ligand from the receptor is measured. The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand is known as the IC50 (half-maximal inhibitory concentration). This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity.

For instance, bicalutamide (B1683754), a widely studied non-steroidal antiandrogen, has been shown to have a binding affinity for the androgen receptor that is two to four times higher than that of hydroxyflutamide, the active metabolite of flutamide. nih.gov The relative binding affinity (RBA) of bicalutamide for the androgen receptor is also reported to be higher than other first-generation non-steroidal antiandrogens. nih.gov

Table 1: Relative Binding Affinities of First-Generation Non-Steroidal Antiandrogens for the Androgen Receptor.
CompoundSpeciesIC50 (nM)Relative Binding Affinity (RBA)
BicalutamideRat1904.0 (compared to 2-Hydroxyflutamide)
2-HydroxyflutamideRat700-
NilutamideRat~9002.3 (compared to 2-Hydroxyflutamide)
BicalutamideHuman~3002.5 (compared to 2-Hydroxyflutamide)
2-HydroxyflutamideHuman~700-
NilutamideHuman~5001.6 (compared to 2-Hydroxyflutamide)

This table presents a compilation of data from various studies on the binding affinities of first-generation non-steroidal antiandrogens to the androgen receptor. wikipedia.org

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time analysis of molecular interactions. In the context of androgen receptor research, SPR can be used to measure the kinetics of binding and dissociation of a ligand to the receptor. This provides more detailed information than traditional radioligand binding assays, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is the ratio of kd to ka.

In a typical SPR experiment, the androgen receptor is immobilized on a sensor chip. A solution containing the ligand of interest, such as a non-steroidal antiandrogen, is then passed over the chip. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the SPR signal over time, the kinetic parameters of the interaction can be determined.

While specific SPR data for 4-(1-Cyanocyclobutylamino)benzoic acid is not available, studies on other androgen receptor antagonists have utilized this technique to characterize their binding kinetics. nih.gov

Cell-Based Functional Assays for Receptor Modulation (non-clinical)

Cell-based functional assays are essential for determining the biological activity of a compound. These assays measure the ability of a compound to modulate the function of a receptor in a cellular context, providing insights into its potential as an agonist or antagonist.

Reporter gene assays are a widely used method to assess the transcriptional activity of the androgen receptor. nih.gov These assays utilize a reporter gene, such as luciferase or β-galactosidase, which is under the control of an androgen-responsive promoter. When the androgen receptor is activated by an agonist, it binds to the androgen-responsive elements in the promoter and drives the expression of the reporter gene. An antagonist, on the other hand, will inhibit this process.

In a typical reporter gene assay, cells that express the androgen receptor are co-transfected with a plasmid containing the reporter gene construct. The cells are then treated with the compound of interest, alone or in combination with an androgen. The activity of the reporter gene is then measured, providing a quantitative measure of the compound's effect on androgen receptor transcriptional activity.

For example, bicalutamide has been shown to inhibit androgen-induced reporter gene activity in various cell lines. nih.gov Studies have demonstrated that bicalutamide can function as a competitive antagonist, inhibiting the transcriptional activity of the androgen receptor in the presence of androgens. nih.gov

Table 2: Effect of Bicalutamide on Androgen Receptor-Mediated Transcription.
Cell LineAndrogenBicalutamide ConcentrationEffect on Reporter Gene Activity
HepG2R18810.2 µM (IC50)Inhibition
LNCaPDHTVariousInhibition

This table summarizes the inhibitory effect of bicalutamide on androgen-induced reporter gene activity in different cell lines. nih.govapexbt.com

High-throughput screening (HTS) is a drug discovery process that allows for the rapid screening of large libraries of compounds to identify those that modulate a specific biological target. nih.gov In the context of androgen receptor research, HTS assays can be used to identify novel agonists or antagonists of the receptor.

HTS assays for the androgen receptor are often cell-based and utilize reporter gene technology, as described above. These assays are miniaturized and automated to allow for the screening of thousands of compounds in a short period of time. Hits from the primary screen are then subjected to further characterization to confirm their activity and determine their mechanism of action.

Various HTS campaigns have been conducted to identify novel modulators of the androgen receptor, leading to the discovery of new chemical scaffolds with potential therapeutic applications. nih.gov

Enzyme Inhibition and Activation Studies (Cell-Free and Recombinant Enzyme Systems)

While this compound and its analogs primarily target the androgen receptor, it is also important to assess their potential to interact with other biological targets, such as enzymes. Enzyme inhibition and activation studies are performed to determine the effect of a compound on the activity of a specific enzyme.

These studies are typically conducted in cell-free systems, using purified or recombinant enzymes. The activity of the enzyme is measured in the presence and absence of the compound of interest. A compound that decreases the activity of the enzyme is an inhibitor, while a compound that increases its activity is an activator.

Bicalutamide has been studied for its potential to inhibit or induce various enzymes, particularly those involved in drug metabolism, such as the cytochrome P450 (CYP) enzymes. In vitro studies have suggested that bicalutamide may have the potential to inhibit certain CYP enzymes, but these effects have not been found to be clinically significant in humans at therapeutic doses. wikipedia.orgresearchgate.net Studies in prostate cancer patients have shown that bicalutamide does not significantly induce the hepatic enzymes responsible for the metabolism of antipyrine, a marker of hepatic enzyme activity. nih.gov

Kinetic Characterization of Enzyme Modulation by the Compound

The kinetic characterization of a compound's effect on an enzyme is fundamental to understanding its mechanism of action. These studies measure the rates of enzyme-catalyzed reactions and how they are altered by the presence of the compound. Key parameters determined in these analyses include the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the association rate constant (kon), and the dissociation rate constant (koff).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of the binding affinity of a competitive inhibitor. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. The on-rate (kon) describes the speed at which the compound binds to the enzyme, while the off-rate (koff) describes the speed at which it dissociates. These kinetic parameters are crucial for evaluating the potency and dynamic interaction of a compound with its target enzyme.

Illustrative Data Table: Kinetic Parameters of Enzyme Inhibition

Enzyme TargetCompoundIC50 (nM)Ki (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)Inhibition Type
Hypothetical Kinase AThis compoundData not availableData not availableData not availableData not availableData not available
Hypothetical Protease BThis compoundData not availableData not availableData not availableData not availableData not available

This table is a template to illustrate how kinetic data for this compound would be presented. Currently, no experimental values have been published.

Mechanism-Based Enzyme Inhibition/Activation Investigations

Mechanism-based inhibition, also known as suicide inhibition, occurs when a compound is converted by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. Investigations into this type of inhibition are critical as it can lead to a prolonged pharmacological effect.

Studies to determine if a compound is a mechanism-based inhibitor typically involve pre-incubating the enzyme with the inhibitor and observing if the inhibition increases over time. Further experiments would aim to identify a covalent bond between the inhibitor and the enzyme, often using techniques like mass spectrometry. This process involves the enzyme essentially participating in its own irreversible deactivation. Understanding if a compound acts via this mechanism is vital for predicting its duration of action and potential for drug-drug interactions.

To date, there are no published studies investigating whether this compound acts as a mechanism-based enzyme inhibitor or activator.

Protein-Ligand Co-crystallization and Structural Biology

Elucidation of Compound-Target Interaction Sites at Atomic Resolution

Protein-ligand co-crystallization is a powerful technique in structural biology used to determine the three-dimensional structure of a compound bound to its protein target at an atomic level. This is typically achieved through X-ray crystallography. By crystallizing the protein with the ligand bound in its active site, researchers can generate a detailed map of the interactions.

This atomic-resolution information is invaluable for understanding the precise mechanism of action. It reveals specific hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces between the compound and the amino acid residues of the protein. This detailed structural insight can guide the rational design of more potent and selective analogs of the compound.

There are currently no publicly available crystal structures of this compound in complex with any protein target.

Proteomic and Metabolomic Approaches for Pathway Identification (in vitro, pre-clinical)

Proteomics and metabolomics are large-scale study of proteins and small molecules (metabolites), respectively, within a biological system. In preclinical in vitro studies, these "omics" approaches can provide a comprehensive view of the cellular pathways affected by a compound.

By treating cells with a compound and comparing their proteomic and metabolomic profiles to untreated cells, researchers can identify which proteins and metabolites are up- or down-regulated. This can reveal the compound's mechanism of action, identify potential off-target effects, and discover biomarkers that could be used to monitor the compound's activity in future studies. For example, a significant change in the levels of proteins involved in a specific signaling pathway would suggest that the compound modulates that pathway.

No proteomic or metabolomic studies have been published to date that investigate the effects of this compound.

Illustrative Data Table: Potential Proteomic and Metabolomic Changes

Omics TypeAnalyteFold Change (Treated vs. Control)Pathway Implication
ProteomicsProtein XData not availableData not available
ProteomicsProtein YData not availableData not available
MetabolomicsMetabolite AData not availableData not available
MetabolomicsMetabolite BData not availableData not available

This table is a conceptual representation of the type of data that would be generated from proteomic and metabolomic studies of this compound. The entries are hypothetical and for illustrative purposes only.

Analytical Methodologies for Research and Quality Control of 4 1 Cyanocyclobutylamino Benzoic Acid

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of 4-(1-Cyanocyclobutylamino)benzoic acid and its potential impurities. The selection of a specific chromatographic technique is contingent on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and performing quantitative analysis of this compound due to its high resolution and sensitivity.

Method Development: Developing a robust HPLC method involves the systematic optimization of several key parameters. For a compound like this compound, which possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, as well as aromatic and aliphatic moieties, reversed-phase HPLC is a common starting point.

Stationary Phase: A C18 (octadecylsilyl) column is a versatile choice, offering excellent hydrophobic interactions with the molecule. nih.gov Other phases like C8 or phenyl columns could also be explored to fine-tune selectivity. For separating isomers of similar compounds like aminobenzoic acid, mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can provide enhanced resolution. helixchrom.com

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier. The organic component, often acetonitrile (B52724) or methanol (B129727), is adjusted to control the retention time. nih.gov The aqueous buffer (e.g., phosphate, acetate, or formate) is crucial for controlling the pH, which in turn dictates the ionization state of the analyte's acidic and basic groups, significantly impacting retention and peak shape. nih.gov For instance, an acidic pH would protonate the amino group and suppress the ionization of the carboxylic acid, affecting its interaction with the stationary phase.

Detection: Given the presence of a benzoic acid chromophore, UV detection is the most straightforward and common method. sielc.com The optimal wavelength for detection would be determined by analyzing the compound's UV spectrum, with typical absorption maxima for aminobenzoic acid derivatives occurring around 194 nm, 226 nm, and 278 nm. sielc.com A photodiode array (PDA) detector can be used to acquire the full spectrum for peak purity analysis.

Validation: Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Table 1: Hypothetical HPLC Method Validation Parameters

Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 10-150 µg/mL10-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report Value0.1 µg/mL
LOQ Report Value0.3 µg/mL
Robustness No significant impact on resultsPassed

Gas Chromatography (GC) for Volatile Byproducts or Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Like other free amino acids, this compound is non-volatile and thermally labile, meaning it would likely decompose at the high temperatures required for GC analysis. mdpi.comnih.gov

However, GC can be a valuable tool in two specific scenarios:

Analysis of Volatile Impurities: The synthesis of the target compound may involve volatile starting materials, solvents, or byproducts. A headspace or direct injection GC method could be developed to identify and quantify these volatile impurities in the final product.

Analysis via Derivatization: To make the compound suitable for GC analysis, it must be chemically modified into a volatile and thermally stable derivative. nih.gov This typically involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester, commonly a methyl or ethyl ester. mdpi.com

Acylation: The amino group is acylated, for example, using pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting derivative is significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com This approach is powerful but adds complexity and potential for variability due to the derivatization step itself.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers exceptionally high efficiency and resolution, making it an excellent alternative or complementary method to HPLC. nih.gov It is particularly well-suited for the analysis of charged species. Given that this compound is amphoteric, its charge can be easily manipulated by adjusting the pH of the background electrolyte (BGE).

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of a high electric field. nih.gov

Key advantages of CE include:

High Separation Efficiency: CE can generate theoretical plate counts far exceeding those of HPLC. nih.gov

Low Sample and Reagent Consumption: Only nanoliter volumes of sample and microliter volumes of reagents are required. nih.gov

Flexibility: The separation selectivity can be easily tuned by modifying the composition of the BGE, such as pH, ionic strength, and the addition of modifiers like cyclodextrins for chiral separations. nih.gov

For enhanced sensitivity, especially for trace analysis, CE can be coupled with laser-induced fluorescence (LIF) detection. nih.govnih.gov This would require derivatizing the amino acid with a fluorescent tag.

Advanced Spectrophotometric Quantification Techniques (UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of this compound, provided the sample matrix is not complex. The method relies on the principle that the compound absorbs light in the UV region due to its aromatic ring and conjugated system.

Quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined from its absorbance.

The UV spectrum, and thus the λmax and molar absorptivity (ε), can be influenced by the solvent and the pH of the solution. researchgate.net The ionization of the carboxylic acid and amino groups will alter the electronic structure of the chromophore, leading to shifts in the absorption spectrum. researchgate.net Therefore, the solvent and pH must be carefully controlled and specified for any quantitative UV-Vis method.

Table 3: Hypothetical UV-Vis Spectral Data in Different Media

Mediumλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Methanol 27514,500
0.1 M HCl (aqueous) 27013,800
0.1 M NaOH (aqueous) 28215,200

Potentiometric and Conductometric Titration Methods for Acid-Base Characterization in Solution

Titration methods are fundamental for characterizing the acid-base properties of this compound in solution, specifically for determining its pKa values.

Potentiometric Titration: This is the most common method for determining the dissociation constants (pKa) of the carboxylic acid group and the protonated amino group. The procedure involves titrating a solution of the compound with a standard solution of a strong acid or base. The pH of the solution is monitored with a pH meter as a function of the volume of titrant added.

A plot of pH versus titrant volume will show inflection points corresponding to the equivalence points. The pKa values can be determined from the titration curve; the pKa is equal to the pH at the half-equivalence point. For a compound with two ionizable groups, two distinct pKa values can often be determined.

Conductometric Titration: In this technique, the electrical conductivity of the solution is measured as it is titrated with a strong acid or base. The conductivity changes as the concentration and mobility of the ions in solution change during the neutralization reaction. A plot of conductance versus the volume of titrant added consists of two or more linear segments. The equivalence point is determined by the intersection of these lines. This method can be useful when potentiometric endpoints are unclear but is generally less common for pKa determination than potentiometry.

Development of Certified Reference Materials and Analytical Standards for Research Use

The availability of highly characterized Certified Reference Materials (CRMs) and analytical standards is a cornerstone of accurate and reproducible scientific research. wikipedia.orgresearchgate.net For this compound, the development of such materials is crucial for ensuring the quality and validity of analytical measurements, supporting regulatory compliance, and enabling consistent results across different laboratories. fishersci.comcambrex.com A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgdemarcheiso17025.com

The production of a CRM for this compound follows a rigorous and well-documented process to ensure its suitability for its intended purpose in assays, identification, or purity tests. casss.org This process generally involves several key stages: material synthesis and purification, comprehensive characterization, homogeneity assessment, and stability studies. wikipedia.org

Synthesis and Characterization

The initial step involves the synthesis of high-purity this compound. Following synthesis, the material undergoes extensive purification to remove impurities. The characterization of the purified compound is then performed using a battery of analytical techniques to confirm its identity and determine its purity.

A common approach for purity assignment of organic reference materials is the mass balance method. semanticscholar.orgepa.gov This method involves separately quantifying the main component and all significant impurities (including organic impurities, water content, residual solvents, and non-volatile impurities). The purity is then typically calculated by subtracting the mass fractions of all identified impurities from 100%.

The identity of the compound is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. These methods provide detailed information about the molecular structure, ensuring the correct compound has been synthesized.

For the quantitative assessment of purity, a combination of methods is employed:

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is used to identify and quantify organic impurities. stabilitystudies.in

Water Content: Karl Fischer titration is the standard method for determining the water content in the material. semanticscholar.org

Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the synthesis and purification processes. epa.gov

Non-Volatile Impurities: Thermogravimetric Analysis (TGA) is employed to determine the content of inorganic or non-volatile impurities. epa.gov

Quantitative NMR (qNMR): This technique can be used as a direct method for purity assignment by comparing the signal of the analyte to that of a certified internal standard. researchgate.net

A hypothetical purity assessment for a batch of this compound intended as a CRM is presented in the table below.

Table 1: Illustrative Purity Assessment of this compound Reference Material

ParameterMethodResultUncertainty
Chromatographic PurityHPLC-UV99.85%± 0.05%
Water ContentKarl Fischer Titration0.08%± 0.02%
Residual SolventsHeadspace GC-FID0.02%± 0.01%
Non-Volatile ImpuritiesThermogravimetric Analysis (TGA)< 0.01%N/A
Assigned Purity (Mass Balance) Calculation 99.85% ± 0.06%

Homogeneity and Stability Studies

To qualify as a CRM, the material must be demonstrably homogeneous and stable. wikipedia.org

Homogeneity: Homogeneity studies are conducted to ensure that there are no significant differences in purity between different units (e.g., vials) of the reference material batch. A representative number of units are selected from across the entire batch and analyzed to confirm uniformity. stabilitystudies.in

Stability: Stability testing is essential to determine the shelf-life and appropriate storage conditions for the reference material. biopharmaconsultinggroup.com This involves both long-term and accelerated stability studies.

Long-term studies involve storing the material under its recommended storage conditions (e.g., 2-8 °C, protected from light) and testing it at regular intervals (e.g., 3, 6, 9, 12, 24, and 36 months). pharmtech.com

Accelerated studies involve storing the material under stress conditions (e.g., higher temperature and humidity, such as 40°C / 75% RH) to predict its long-term stability. stabilitystudies.in

The stability of the material is monitored by analyzing for any degradation and changes in purity over time. The data from these studies are used to establish a retest date or expiry date for the CRM.

Table 2: Example Stability Study Protocol and Data for this compound CRM

Study TypeStorage ConditionTime PointPurity Assay (%)Appearance
Long-Term5°C ± 3°CInitial99.85White crystalline solid
6 Months99.83Conforms
12 Months99.84Conforms
24 Months99.82Conforms
Accelerated40°C / 75% RH1 Month99.81Conforms
3 Months99.75Conforms
6 Months99.68Conforms

Note: The data presented are for illustrative purposes. Acceptance criteria would be pre-defined, and any significant degradation would be investigated.

Upon successful completion of characterization, homogeneity, and stability studies, a certificate of analysis is issued. This certificate provides all the essential information about the CRM, including the certified purity value and its uncertainty, the methods used for characterization, and recommendations for storage and use. researchgate.net The availability of such a well-characterized CRM for this compound is indispensable for achieving accurate and reliable results in research and quality control applications.

Applications and Future Directions in Academic Chemical Research

4-(1-Cyanocyclobutylamino)benzoic acid as a Chemical Probe for Biological Systems

While direct studies on this compound as a chemical probe are not extensively documented, its structural components suggest significant potential in this area. The para-aminobenzoic acid (PABA) core is a well-known pharmacophore present in numerous biologically active molecules. nih.gov PABA derivatives have been observed to possess a wide array of biological activities, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties. nih.govresearchgate.netnih.gov This inherent biological relevance makes the PABA scaffold an excellent starting point for designing chemical probes to investigate specific biological pathways or targets.

The this compound molecule could be functionalized to create probes for various purposes. For instance, the carboxylic acid group could be modified to attach reporter groups such as fluorophores or biotin (B1667282) tags, allowing for the visualization and isolation of target proteins. Similarly, the aromatic ring could be altered to incorporate photo-cross-linking moieties, enabling the permanent labeling of binding partners. The unique cyanocyclobutyl group may confer specific binding properties or influence the compound's distribution within biological systems, making it a valuable tool for exploring new biological interactions that are not accessible to simpler PABA derivatives.

Integration into Fragment-Based Drug Discovery (FBDD) or Ligand-Based Drug Design (LBDD) Methodologies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to a biological target. frontiersin.orgfrontiersin.org These fragments serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. frontiersin.org this compound, with its relatively small size and distinct chemical features, is an ideal candidate for inclusion in fragment libraries.

The PABA portion of the molecule can establish key interactions with a target protein, while the cyanocyclobutylamino group provides a synthetically tractable "growth vector." nih.gov High-resolution structural techniques, such as X-ray crystallography, could be used to determine the binding mode of the fragment, providing crucial insights for its elaboration into a higher-affinity ligand. nih.govresearchgate.net The structural diversity of PABA-containing drugs is vast, with numerous substitutions possible at the amino and carboxyl groups, making it a highly versatile building block for creating libraries of drug-like molecules. nih.gov The incorporation of the rigid, sp³-rich cyclobutyl moiety is also in line with modern trends in drug design that aim to improve properties like solubility and metabolic stability by moving away from purely flat, aromatic structures.

FBDD StrategyApplication to this compound
Fragment Growing The cyanocyclobutyl group or the aromatic ring can serve as a starting point for adding new functional groups to explore adjacent binding pockets on the target protein. frontiersin.org
Fragment Linking If another fragment is found to bind in a nearby site, a linker could be designed to connect it to the this compound scaffold to create a more potent molecule.
Fragment Merging If another fragment occupies an overlapping binding site, the key interacting features of both could be combined into a single, optimized molecule. frontiersin.org

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The PABA scaffold is recognized as a fundamental "building block" in the pharmaceutical industry due to its synthetic versatility. nih.govnih.gov The amino and carboxyl groups are reactive handles that can participate in a wide range of chemical transformations, allowing for the synthesis of diverse molecular structures. nih.gov For example, PABA can be a starting material for preparing Schiff bases, pyrroles, quinolones, and various other heterocyclic systems. nih.gov

This compound retains these key reactive sites. The carboxylic acid can be converted into esters, amides, or acid halides, while the secondary amine can undergo further alkylation or acylation. This dual functionality makes it a valuable intermediate for constructing more complex molecules. The presence of the cyanocyclobutyl group introduces a three-dimensional, rigid element that can be desirable for locking a molecule into a specific conformation for optimal binding to a biological target. Academic research could leverage this compound to build novel scaffolds for various therapeutic areas, from anticancer agents to treatments for neurodegenerative diseases. researchgate.netresearchgate.net

Exploration of Related Scaffolds and Bioisosteric Replacements in Academic Inquiry

Bioisosteric replacement is a key strategy in medicinal chemistry used to fine-tune the properties of a lead compound. drughunter.com This involves substituting a functional group with another that has similar physical or chemical properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. nih.govnih.gov The functional groups on this compound are prime candidates for such exploration.

The carboxylic acid moiety, in particular, is often replaced to overcome issues like poor membrane permeability or rapid metabolism. nih.gov A variety of bioisosteres for the carboxylic acid group have been successfully employed in drug design.

Carboxylic Acid BioisostereKey Properties and Rationale for Replacement
Tetrazole Possesses a similar pKa to carboxylic acid but can offer increased lipophilicity and resistance to metabolic degradation. nih.govcambridgemedchemconsulting.com
Sulfonamide Can increase lipophilicity and metabolic stability. It is a weaker acid than a carboxylic acid. drughunter.com
Hydroxamic Acid Can act as a carboxylic acid mimic and has been used to develop inhibitors of enzymes like MAP/ERK kinase (MEK). nih.gov
Acylsulfonamide More closely mimics the acidity of a carboxylic acid compared to a simple sulfonamide. drughunter.com
Oxadiazolinone An acidic heterocycle used as a bioisostere in drugs such as the angiotensin II receptor antagonist Azilsartan. cambridgemedchemconsulting.com

Beyond the carboxylic acid, the central phenyl ring could be replaced with other aromatic or non-aromatic cyclic systems to explore new chemical space and intellectual property opportunities. Heterocycles are often used as bioisosteres for phenyl rings to modulate properties and introduce new interaction points. researchgate.net The amide bond implicit in the structure (between the cyclobutyl group and the amine) could also be replaced by bioisosteres like triazoles or oxadiazoles (B1248032) to improve metabolic stability. nih.gov

Emerging Research Avenues and Unexplored Scientific Questions Pertaining to the Compound Class

The broad biological potential of PABA derivatives suggests numerous untapped research avenues for compounds like this compound. bohrium.comdntb.gov.ua Future investigations could focus on several key areas:

Target Deconvolution and Mechanism of Action: While PABA derivatives are known to have many biological effects, the specific molecular targets are often not fully understood. bohrium.com Research could focus on identifying the direct binding partners of this compound to elucidate its mechanism of action in different disease models.

Exploring New Therapeutic Areas: Given the links between PABA analogs and cholinesterase inhibition, there is potential to explore this compound class for activity in neurodegenerative disorders like Alzheimer's disease. nih.gov Furthermore, the historical success of sulfonamides (PABA analogs) as antibacterials suggests that novel derivatives could be developed to combat antimicrobial resistance. drughunter.comnih.gov

Role of the Cyanocyclobutyl Moiety: A critical unexplored question is the specific contribution of the 1-cyanocyclobutylamino group to the compound's biological activity and pharmacokinetic properties. Studies could investigate how this rigid, polar group influences target binding, cell permeability, and metabolic stability compared to simpler alkyl substituents.

Materials Science Applications: Beyond pharmaceuticals, aminobenzoic acids have been used to create functional polymers for applications like electrochemical sensors. mdpi.com The unique structure of this compound could be exploited to develop novel polymers with specific properties for sensing or other material science applications.

Further research is necessary to fully evaluate the efficacy and safety of this compound class in various applications, representing a rich field for future academic and industrial investigation. nih.govbohrium.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 4-(1-Cyanocyclobutylamino)benzoic acid?

  • Methodological Answer : The synthesis typically involves coupling reactions between cyclobutylamine derivatives and substituted benzoic acid precursors. For example, nucleophilic aromatic substitution (SNAr) can be used to introduce the cyanocyclobutylamino group at the para position of benzoic acid. Reaction conditions (e.g., temperature, catalysts) must optimize steric hindrance from the cyclobutane ring and ensure regioselectivity . Key steps include:

  • Cyclobutane functionalization : Introducing the cyano group via nitrile addition or substitution.
  • Coupling reactions : Using activating agents (e.g., EDC/HOBt) to link the modified cyclobutane to the benzoic acid core.
  • Purification : Chromatography or crystallization to isolate the product, monitored by TLC or HPLC .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and stereochemistry of the cyclobutane and cyanogroup .
  • Spectroscopy :
  • LC-MS : Validates molecular weight and purity (e.g., using a Q-TOF mass spectrometer) .
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing para vs. ortho substitution) and hydrogen bonding between the amino and carboxylic acid groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition or receptor binding assays may arise from differences in:

  • Solvent systems : Polar aprotic solvents (e.g., DMSO) vs. aqueous buffers can alter compound solubility and conformation .
  • Assay conditions : pH affects ionization of the carboxylic acid group, influencing interactions with target proteins. Adjust buffers to physiological pH (7.4) and validate using dose-response curves .
  • Control experiments : Compare with structurally similar analogs (e.g., 4-hydroxybenzoic acid derivatives) to isolate the role of the cyanocyclobutylamino group .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability. The cyanogroup’s electron-withdrawing effects may reduce binding affinity .
  • QSAR modeling : Correlate substituent effects (e.g., cyclobutane ring strain) with logP and bioavailability. Use descriptors like topological polar surface area (TPSA) to optimize blood-brain barrier penetration .

Q. How can crystallographic data be optimized for this compound given challenges in twinning or low-resolution diffraction?

  • Methodological Answer :

  • Data collection : Use synchrotron radiation to enhance resolution for small-molecule crystals.
  • Refinement : SHELXL’s TWIN command handles twinning by applying Hooft or Flack parameters .
  • Validation : Check for overfitting using Rfree and the Cambridge Structural Database (CSD) to compare bond-length outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.